molecular formula C15H11N3O3 B2640821 N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide CAS No. 320424-98-4

N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide

Cat. No. B2640821
CAS RN: 320424-98-4
M. Wt: 281.271
InChI Key: WKTKIOFQGCXQHW-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide” is a chemical compound with a molecular weight of 234.21 . Its IUPAC name is methyl 2-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]hydrazinecarboxylate .


Synthesis Analysis

A novel series of Schiff bases were synthesized by the reaction of isoniazid (INH), nalidixic acid hydrazide, and fenamic acid hydrazides with monoterpenes (citral, camphor, and carvone) to obtain anti-mycobacterial agents in good yield and purity . The structures of the compounds were confirmed on the basis of their elemental analysis and spectral data .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O4/c1-16-11(15)13-12-6-9-7-4-2-3-5-8(7)10(14)17-9/h2-6,12H,1H3,(H,13,15)/b9-6- . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Schiff bases, such as this compound, are condensation products of primary amines with carbonyl compounds . They are found to be a versatile pharmacophore for the design and development of various bioactive lead compounds .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 234.21 . Its IUPAC name is methyl 2-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]hydrazinecarboxylate .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

This compound has been linked to the synthesis of new 1,3,4-oxadiazole derivatives, which have shown potent analgesic and anti-inflammatory activities . The cyclization of the carbohydrazide group with different aromatic acids, aromatic aldehydes, and carbon disulfide produces these novel derivatives .

Antiplatelet Activity

The compound has been used in the synthesis of novel N′-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides, which have shown significant antiplatelet activity . These compounds have been evaluated for their antiplatelet aggregation effect induced by arachidonic acid (AA) and collagen .

Antioxidant Activity

The compound has been associated with the synthesis of derivatives that have high antioxidant potential . These derivatives have been evaluated using ABTS, DPPH, and iron chelating methods .

Synthesis of Isoindolo[2,1-a]quinoline Derivatives

The compound has been used in the synthesis of a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative, which is part of the isoindolo[2,1-a]quinoline family . This family of compounds has been synthesized through a Claisen–Smichdt-type condensation reaction .

Antitumor Activity

Benzofuran compounds, which include this compound, have been shown to have strong biological activities such as anti-tumor . These compounds have been evaluated for their potential as natural drug lead compounds .

Antibacterial Activity

Benzofuran compounds, including this compound, have been evaluated for their antibacterial activities . These compounds have been studied for their potential applications in many aspects, making them potential natural drug lead compounds .

Anti-viral Activity

Benzofuran compounds, including this compound, have been evaluated for their anti-viral activities . These compounds have been studied for their potential applications in many aspects, making them potential natural drug lead compounds .

Anti-oxidative Activity

Benzofuran compounds, including this compound, have been evaluated for their anti-oxidative activities . These compounds have been studied for their potential applications in many aspects, making them potential natural drug lead compounds .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that Schiff bases are known to exhibit useful biological activities .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14(10-5-7-16-8-6-10)18-17-9-13-11-3-1-2-4-12(11)15(20)21-13/h1-9,20H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBYUYAZLKIYQO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.